

Application Notes and Protocols for In Vitro Mitophagy Assay of DS17701585

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Compound of Interest

Compound Name: DS17701585

Cat. No.: B15142737

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Introduction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The PINK1-Parkin pathway is a key signaling cascade that mediates the removal of damaged mitochondria. This document provides detailed application notes and protocols for the in vitro assessment of mitophagy, with a focus on evaluating the activity of the novel compound **DS17701585**. The protocols described herein utilize fluorescent reporter-based assays, which offer robust and quantifiable methods for monitoring mitophagy in cultured cells.

Principle of the Assay

The most common in vitro mitophagy assays leverage pH-sensitive fluorescent proteins targeted to the mitochondria, such as mt-Keima or mito-QC.^{[1][2]} These reporters exhibit a shift in their fluorescent properties when mitochondria are engulfed by autophagosomes and subsequently fuse with acidic lysosomes.

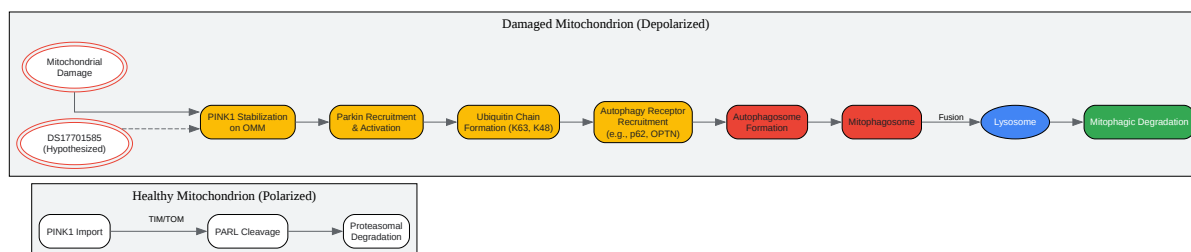
- mt-Keima: This protein fluoresces green in the neutral pH of the mitochondrial matrix and shifts to red fluorescence in the acidic environment of the lysosome.^[3] An increase in the red-to-green fluorescence ratio indicates an increase in mitophagic flux.^[3]

- mito-QC: This reporter consists of a tandem mCherry-GFP tag. GFP fluorescence is quenched in the acidic lysosome, while mCherry fluorescence remains stable. Therefore, mitochondria undergoing mitophagy will appear as mCherry-only puncta.

These assays allow for the quantification of mitophagy by fluorescence microscopy or flow cytometry.

Signaling Pathway: PINK1-Parkin Mediated Mitophagy

The PINK1-Parkin pathway is a primary mechanism for initiating mitophagy in response to mitochondrial damage.[3][4][5]



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Caption: The PINK1-Parkin pathway of mitophagy.

Experimental Protocols

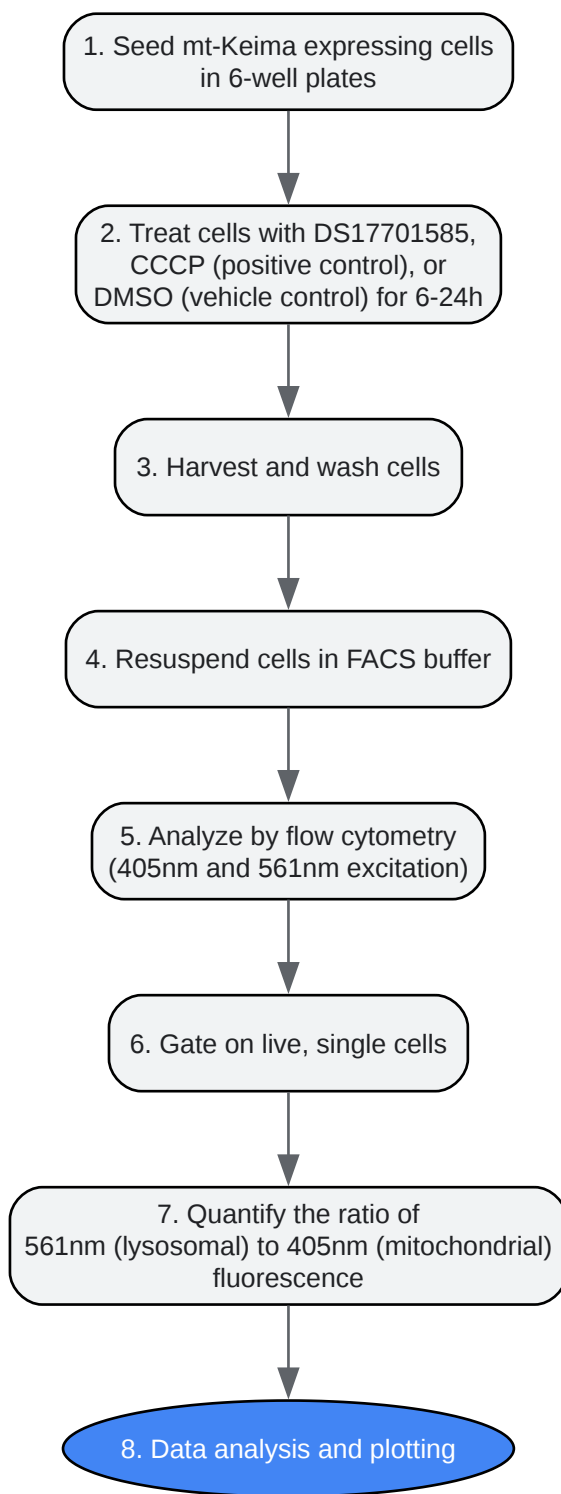
Protocol 1: Quantification of Mitophagy using mt-Keima and Flow Cytometry

This protocol describes a high-throughput method to quantify mitophagy in cells stably expressing the mt-Keima reporter.

Materials:

- HeLa or SH-SY5Y cells stably expressing mt-Keima
- Complete culture medium (e.g., DMEM with 10% FBS)
- **DS17701585** (test compound)
- CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control (e.g., 10 μ M)
- DMSO (vehicle control)
- 6-well plates
- Flow cytometer with 405 nm and 561 nm lasers

Experimental Workflow:



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Caption: Workflow for mt-Keima flow cytometry assay.

Procedure:

- Seed mt-Keima expressing cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
- Allow cells to adhere overnight.
- Prepare serial dilutions of **DS17701585** in complete culture medium. Also, prepare medium with CCCP (10 μ M) and DMSO (vehicle).
- Replace the medium in the wells with the prepared drug-containing medium.
- Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours).
- Following incubation, harvest the cells by trypsinization.
- Wash the cells with PBS and resuspend them in FACS buffer.
- Analyze the cells on a flow cytometer. Excite mt-Keima at 405 nm (for mitochondrial localization) and 561 nm (for lysosomal localization) and measure the emission.
- Gate on the live, single-cell population.
- For each cell, calculate the ratio of the fluorescence intensity from the 561 nm excitation to the 405 nm excitation.
- The percentage of cells with a high 561/405 ratio represents the population undergoing mitophagy.

Protocol 2: Visualization of Mitophagy using Fluorescence Microscopy

This protocol allows for the direct visualization and qualitative assessment of mitophagic events.

Materials:

- Cells stably expressing mt-Keima or mito-QC plated on glass-bottom dishes
- **DS17701585**

- CCCP (positive control)
- DMSO (vehicle control)
- Hoechst 33342 (for nuclear staining)
- High-resolution fluorescence microscope with appropriate filter sets

Procedure:

- Seed cells on glass-bottom dishes.
- Treat cells with **DS17701585**, CCCP, or DMSO as described in Protocol 1.
- Towards the end of the incubation period, add Hoechst 33342 to the medium to stain the nuclei.
- Wash the cells with fresh medium.
- Image the cells using a fluorescence microscope.
 - For mt-Keima: Acquire images using both green (e.g., 488 nm excitation) and red (e.g., 561 nm excitation) channels.
 - For mito-QC: Acquire images using green (GFP) and red (mCherry) channels.
- Analyze the images for the appearance of red-only puncta (for mt-Keima) or mCherry-only puncta (for mito-QC), which indicate mitochondria within lysosomes.

Data Presentation

Quantitative data from the flow cytometry assay should be summarized in tables for clear comparison.

Table 1: Dose-Response of **DS17701585** on Mitophagy Induction

Treatment	Concentration (μM)	% of Mitophagic Cells (Mean \pm SD)
Vehicle (DMSO)	-	5.2 \pm 1.1
DS17701585	0.1	8.7 \pm 1.5
DS17701585	1	25.4 \pm 3.2
DS17701585	10	58.9 \pm 5.7
DS17701585	100	62.3 \pm 6.1
CCCP (Positive Control)	10	65.1 \pm 4.9

Table 2: Time-Course of Mitophagy Induction by **DS17701585** (10 μM)

Treatment	Incubation Time (hours)	% of Mitophagic Cells (Mean \pm SD)
Vehicle (DMSO)	24	5.5 \pm 1.3
DS17701585	6	15.8 \pm 2.1
DS17701585	12	38.6 \pm 4.5
DS17701585	24	59.2 \pm 5.3

Troubleshooting

- Low mitophagic signal: Ensure the positive control (CCCP) is inducing a robust response. The cell line used may have low levels of Parkin; consider using a cell line that overexpresses Parkin.
- High background: Optimize gating strategies in flow cytometry to exclude dead cells and debris. Ensure proper washing of cells before analysis.
- Phototoxicity in microscopy: Minimize exposure time and laser power to prevent cell damage during live-cell imaging.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of **DS17701585**'s effect on mitophagy. By employing fluorescent reporter assays, researchers can obtain both quantitative and qualitative data to characterize the compound's mechanism of action and its potential as a modulator of mitochondrial quality control. It is recommended to confirm key findings with complementary assays, such as western blotting for mitochondrial proteins (e.g., TOM20, COX IV) to assess their degradation.

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